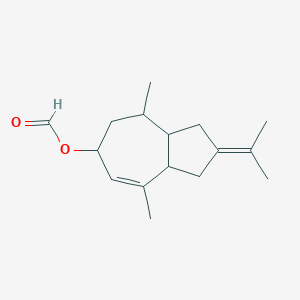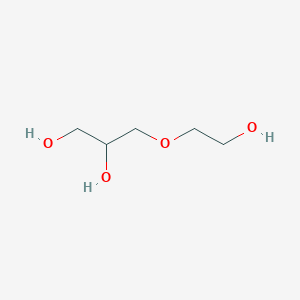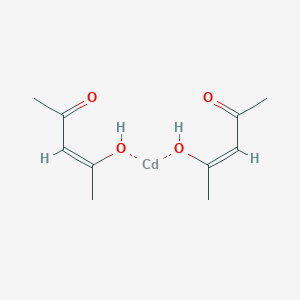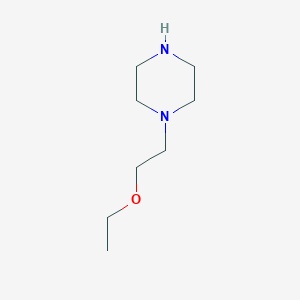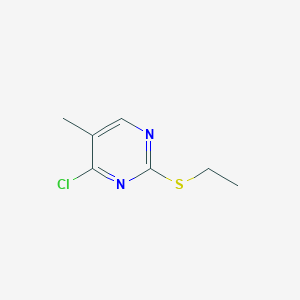
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is a pyrimidine derivative that has been synthesized and studied for its potential biological applications. This compound has been of interest to researchers due to its unique chemical structure and potential therapeutic properties. In
科学研究应用
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine has been studied for its potential biological applications, including as an antitumor agent and as a potential therapeutic for other diseases. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
作用机制
The mechanism of action of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also have therapeutic effects in other diseases.
生化和生理效应
Studies have shown that 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition, research has suggested that this compound may have anti-inflammatory properties, making it a potential therapeutic for inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine. One area of interest is further elucidating its mechanism of action and identifying the specific enzymes that it targets. This could lead to the development of more targeted cancer therapies. Another area of interest is exploring the potential therapeutic applications of this compound in other diseases, such as inflammatory diseases. Finally, researchers may also investigate the synthesis of analogs of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine with improved properties, such as increased potency or selectivity.
合成方法
The synthesis of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine involves the reaction of 2-(ethylsulfanyl)acetamide with 4-chloro-5-methylpyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a white crystalline solid that is purified by recrystallization.
属性
CAS 编号 |
13480-96-1 |
|---|---|
产品名称 |
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine |
分子式 |
C7H9ClN2S |
分子量 |
188.68 g/mol |
IUPAC 名称 |
4-chloro-2-ethylsulfanyl-5-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-3-11-7-9-4-5(2)6(8)10-7/h4H,3H2,1-2H3 |
InChI 键 |
PHKSIZQWMQKMPG-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
规范 SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
其他 CAS 编号 |
13480-96-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



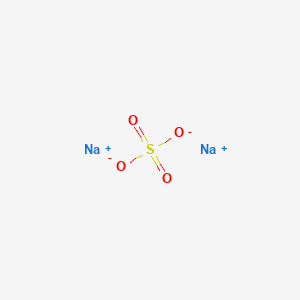
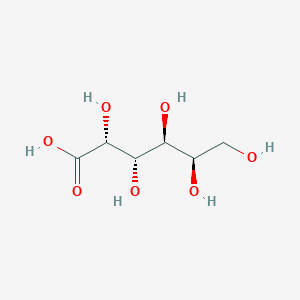

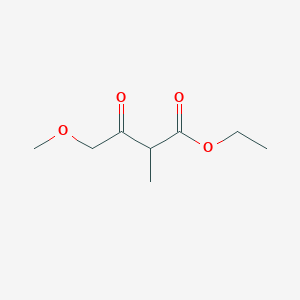
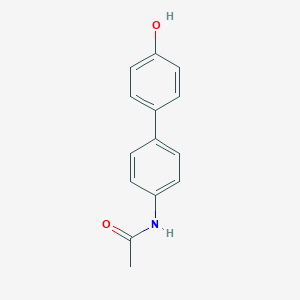
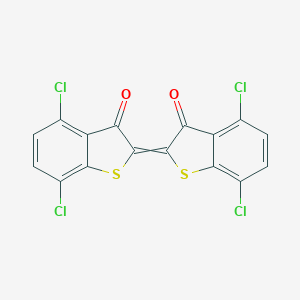
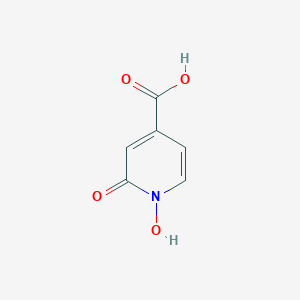
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)
